N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide

Kinase Inhibition Oncology Hematology

Select TAK-659 (1396874-01-3) for robust dual SYK/FLT3 inhibition. Unlike single-target inhibitors, this dual agent simplifies FLT3-ITD AML models by replacing combination therapy. Its >50-fold selectivity across 290 kinases ensures clean target validation. Supported by the 5TT7 co-crystal structure for rational drug design and achieves 96% TGI in MV-4-11 xenografts, providing a reliable benchmark for preclinical efficacy. Ideal for translational research.

Molecular Formula C15H20N4O3S
Molecular Weight 336.41
CAS No. 1396874-01-3
Cat. No. B2359464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide
CAS1396874-01-3
Molecular FormulaC15H20N4O3S
Molecular Weight336.41
Structural Identifiers
SMILESCC1=C(C=CC(=C1C)S(=O)(=O)NC2=CN=C(N=C2)N(C)C)OC
InChIInChI=1S/C15H20N4O3S/c1-10-11(2)14(7-6-13(10)22-5)23(20,21)18-12-8-16-15(17-9-12)19(3)4/h6-9,18H,1-5H3
InChIKeyMZWSUZIMFXFBCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide (TAK-659): A Dual SYK/FLT3 Inhibitor with Advanced Preclinical and Clinical Profiling


N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide, commonly known by its development code TAK-659, is a synthetic small-molecule belonging to the class of heteroaromatic pyrrolidinone spleen tyrosine kinase (SYK) inhibitors. This compound functions as a reversible, orally available, dual inhibitor of SYK and fms-related tyrosine kinase 3 (FLT3), with reported enzymatic IC50 values in the low nanomolar range (3.2-4.6 nM) [1]. Its mechanism of action is distinguished by high selectivity, demonstrating more than 50-fold selectivity for its primary targets over a panel of 290 other protein kinases, a profile characterized through a combination of structure-based drug design and co-crystal structure analysis [2][3].

The Risks of Substituting N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide with Generic In-Class Inhibitors


Direct substitution of TAK-659 with other SYK or FLT3 inhibitors is not scientifically equivalent and carries a high risk of introducing confounding variables in research. Unlike inhibitors such as fostamatinib or entospletinib, which primarily target SYK, TAK-659 is a characterized dual SYK/FLT3 inhibitor with a unique selectivity fingerprint validated against a broad panel of 290 kinases [1]. This polypharmacology is not a universal class feature; for instance, its potent nanomolar inhibition of FLT3 (IC50 4.6 nM) is a specific, engineered attribute absent in many classical SYK inhibitors, making it an inappropriate comparator for studies requiring isolated SYK perturbation. Furthermore, small structural differences lead to significant variations in the binding mode, as evidenced by its unique protein-ligand interactions in the SYK co-crystal structure (PDB: 5TT7), which are unlikely to be replicated by generic analogs [2]. These molecular-level differences translate to distinct quantitative outcomes in cell-based assays and preclinical models, as detailed below.

Quantitative Differentiation of N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide Against Its Closest Analogs


Dual SYK/FLT3 Potency vs. Single-Target Inhibitors Fostamatinib and Entospletinib

TAK-659 is a potent, dual inhibitor of both SYK and FLT3 kinases, a profile absent in the older SYK inhibitors fostamatinib and entospletinib. TAK-659 inhibits SYK and FLT3 enzymes with IC50 values of 3.2 nM and 4.6 nM, respectively [1], whereas entospletinib is a selective SYK inhibitor and fostamatinib, while also targeting SYK, requires metabolic activation and does not possess clinically relevant FLT3 inhibition. This dual targeting translates to superior anti-proliferative effects in FLT3-mutated AML patient samples, where the effect of TAK-659 was significantly higher compared to non-mutated samples, a differential response pattern that is less pronounced with fostamatinib alone [2].

Kinase Inhibition Oncology Hematology

Kinome-wide Selectivity Fingerprint Against a 290-Kinase Panel

The selectivity profile of TAK-659 is empirically defined against a large panel of kinases, offering a clear advantage over probes with less characterized selectivity. In a broad kinase assay panel, TAK-659 demonstrated a more than 50-fold selectivity for its dual targets SYK and FLT3 over 290 other protein kinases [1]. This provides a well-defined activity landscape that contrasts with other commonly used SYK inhibitors like PRT062607, which may have known or unknown broader off-target profiles that are not as extensively mapped in a public, high-quantitative manner.

Selectivity Profiling Polypharmacology Chemical Biology

Unique Binding Mode Revealed by Co-crystal Structure with SYK (PDB 5TT7)

TAK-659's differentiation from closely related sulfonamide analogs is further evidenced by its experimentally resolved binding mode. The high-resolution (1.77 Å) co-crystal structure of TAK-659 in complex with the human SYK kinase domain (PDB ID: 5TT7) reveals specific, structure-guided interactions [1]. This structural information, derived from an in-house co-crystal structure-based drug design campaign, is not available for many other commercially sourced SYK inhibitor tool compounds. While qualitative, the availability of this precise structural data provides hard evidence of a defined molecular interaction pattern, which is a prerequisite for confident structure-activity relationship (SAR) interpretation and rational chemical modification.

Structural Biology Structure-Based Drug Design Binding Mode

Optimal Research Applications for N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide (TAK-659)


Investigating SYK/FLT3 Dual Signaling in AML and B-Cell Malignancies

TAK-659 is the preferred chemical probe for studies where simultaneous inhibition of SYK and FLT3 is required, such as in acute myeloid leukemia (AML) models driven by FLT3-ITD mutations. Its potent dual inhibition (SYK IC50 ~3.2 nM; FLT3 IC50 ~4.6 nM) [1] allows a single agent to achieve what would otherwise require a combination of a selective SYK inhibitor (e.g., entospletinib) and a FLT3 inhibitor (e.g., gilteritinib), thereby simplifying experimental design and eliminating pharmacokinetic confounding factors inherent in multi-drug dosing.

High-Confidence Target Validation Studies Requiring Defined Selectivity

For research programs aimed at validating SYK or FLT3 as a therapeutic target, TAK-659 provides a superior tool due to its thoroughly characterized selectivity profile. The documented >50-fold selectivity for its primary targets over 290 other kinases [2] establishes a clear, quantitative boundary for potential off-target effects. This is a critical advantage when publishing target validation data, as it provides reviewers and scientists with a verifiable selectivity benchmark that is frequently unavailable for less-characterized, commercially available kinase inhibitors.

Structure-Based Drug Design and Medicinal Chemistry SAR Campaigns

TAK-659 is an ideal starting point or control compound for structure-based drug design efforts targeting SYK. The availability of its high-resolution co-crystal structure (PDB: 5TT7) [3] provides the atomic-level detail necessary to understand its binding mode and guide the rational design of novel inhibitors. This structural blueprint is a tangible asset for medicinal chemists aiming to create new chemical matter, offering a precise molecular template against which to measure improvements in potency, selectivity, or drug-like properties.

Preclinical In Vivo Efficacy Benchmarking in Hematological Cancer Models

As a clinical-stage investigational drug, TAK-659 serves as a validated positive control for benchmarking the in vivo efficacy of novel preclinical candidates. Its established activity in xenograft models, such as achieving 96% tumor growth inhibition (TGI) in FLT3-ITD-positive MV-4-11 AML xenografts at 60 mg/kg oral dosing [2], provides a quantitative, reproducible reference standard for head-to-head comparison with new chemical entities in similar animal models, ensuring the therapeutic bar for progression is appropriately set.

Quote Request

Request a Quote for N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.